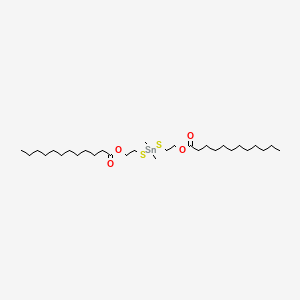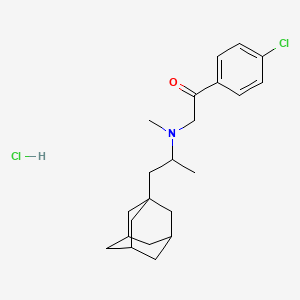
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride is a complex organic compound that features a unique adamantane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid, three-dimensional framework that can influence the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of p-chlorophenacyl chloride, which is then reacted with ethylmagnesium chloride to form an intermediate product . This intermediate undergoes further reactions, including aldolization and dehydrochlorination, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to facilitate specific reaction steps.
Análisis De Reacciones Químicas
Types of Reactions
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity. The p-chlorophenacyl group can interact with various pathways, potentially inhibiting or activating specific biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane cores but different functional groups.
p-Chlorophenacyl derivatives: Compounds with the p-chlorophenacyl group but different core structures.
Uniqueness
Adamantane, 1-(2-(N-(p-chlorophenacyl)-N-methyl)aminopropyl)-, hydrochloride is unique due to its combination of the adamantane core and the p-chlorophenacyl group. This combination provides a distinct set of physical, chemical, and biological properties that can be leveraged for various applications.
Propiedades
Número CAS |
64047-36-5 |
|---|---|
Fórmula molecular |
C22H31Cl2NO |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2-[1-(1-adamantyl)propan-2-yl-methylamino]-1-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C22H30ClNO.ClH/c1-15(24(2)14-21(25)19-3-5-20(23)6-4-19)10-22-11-16-7-17(12-22)9-18(8-16)13-22;/h3-6,15-18H,7-14H2,1-2H3;1H |
Clave InChI |
RSCFQUYOMSFUAW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC12CC3CC(C1)CC(C3)C2)N(C)CC(=O)C4=CC=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


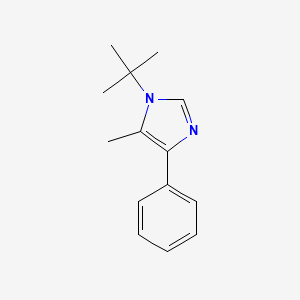

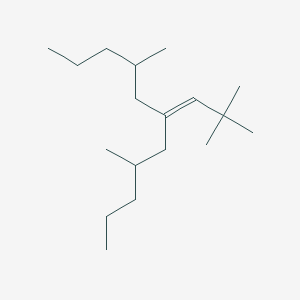
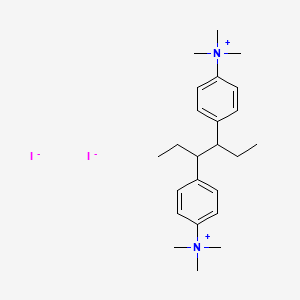
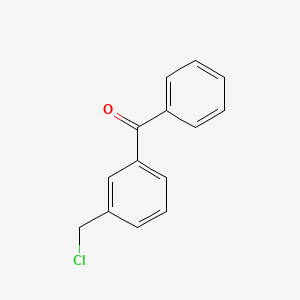


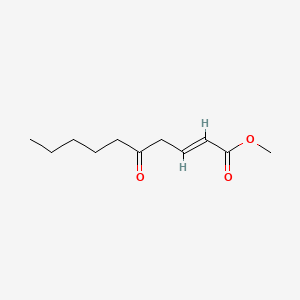

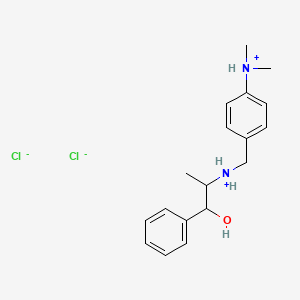
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
